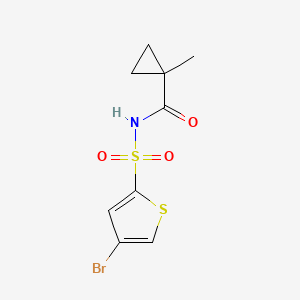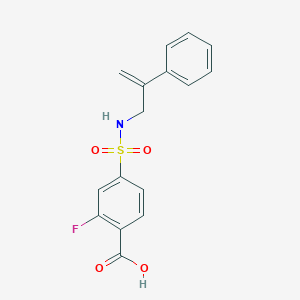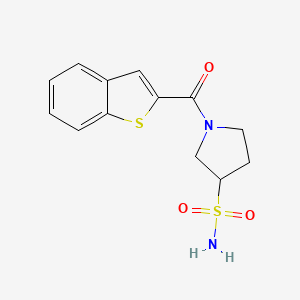
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a phenylprop-2-enylsulfamoyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxybenzoic Acid Core: This can be achieved by methoxylation of benzoic acid derivatives under basic conditions.
Introduction of the Phenylprop-2-enylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylprop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of saturated phenylpropyl derivatives.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylprop-2-enyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoic Acid: Lacks the phenylprop-2-enylsulfamoyl group, resulting in different chemical properties and applications.
5-(2-Phenylprop-2-enylsulfamoyl)benzoic Acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Methoxy-5-(2-phenylprop-2-enyl)benzoic Acid: Lacks the sulfonamide group, leading to different interactions with biological targets.
Uniqueness
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12(13-6-4-3-5-7-13)11-18-24(21,22)14-8-9-16(23-2)15(10-14)17(19)20/h3-10,18H,1,11H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJCKKWPQYRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=C)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(hydroxymethyl)pyridin-3-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7413123.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide](/img/structure/B7413128.png)
![N-[(4-bromo-2-fluorophenyl)methyl]-2-(difluoromethylsulfanyl)pyridine-3-carboxamide](/img/structure/B7413142.png)
![3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7413144.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B7413147.png)
![3-[1-(Dimethylsulfamoyl)piperidin-4-yl]-3-phenylpropanoic acid](/img/structure/B7413152.png)
![3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7413158.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-1-ethyl-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B7413162.png)

![2-acetamido-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7413183.png)
![4-[4-(1H-imidazol-2-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7413184.png)
![2-[2-Fluoro-4-[(3-methyltriazol-4-yl)methylsulfamoyl]phenoxy]acetic acid](/img/structure/B7413191.png)


